molecular formula C7H13N3O2 B1423324 [3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1339660-12-6

[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No. B1423324
CAS RN: 1339660-12-6
M. Wt: 171.2 g/mol
InChI Key: JVLUQDFPVSGZME-UHFFFAOYSA-N
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Description

“[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine” is a chemical compound with a molecular weight of 185.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, oxadiazole derivatives are known to undergo various chemical reactions . For example, the strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 185.23 .

Scientific Research Applications

Synthesis and Characterization

Oxadiazole derivatives are synthesized through various chemical routes, often involving condensation reactions and characterized using spectroscopic and spectrometric techniques. These compounds have been the subject of numerous studies due to their interesting chemical properties and potential applications in medicinal chemistry and materials science. For instance, Shimoga et al. (2018) described the synthesis of oxadiazole compounds using a polyphosphoric acid condensation route, highlighting the high yield and detailed characterization of these molecules (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Anticancer Properties

Several studies have focused on the antimicrobial and anticancer properties of oxadiazole derivatives. Krishna et al. (2015) reported on the synthesis of oxadiazole-coumarin derivatives showing significant antibacterial and antifungal activities (Krishna, Bhargavi, Rao, & Krupadanam, 2015). Furthermore, Ramazani et al. (2014) synthesized a series of oxadiazole derivatives with promising cytotoxic activity against various cancer cell lines, suggesting their potential as therapeutic agents (Ramazani et al., 2014).

Material Science Applications

Oxadiazole derivatives also find applications in material science, particularly in the development of luminescent materials and catalysts. Mikhailov et al. (2016) explored the luminescence properties of oxadiazole derivatives and their metal chelates, which could be useful in designing new optical materials (Mikhailov et al., 2016).

Mechanism of Action

properties

IUPAC Name

[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-3-11-5(2)7-9-6(4-8)12-10-7/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLUQDFPVSGZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
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[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 3
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[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 4
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 5
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 6
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine

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